molecular formula C12H18O2 B12776045 trans-p-Mentha-1(7),8-dien-2-yl acetate CAS No. 20777-52-0

trans-p-Mentha-1(7),8-dien-2-yl acetate

Cat. No.: B12776045
CAS No.: 20777-52-0
M. Wt: 194.27 g/mol
InChI Key: CCLNPVCMIJDJLR-NEPJUHHUSA-N
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Description

trans-p-Mentha-1(7),8-dien-2-yl acetate: is an organic compound with the molecular formula C12H18O2. It is a colorless to pale yellow liquid with a spearmint-like odor. This compound is also known by other names such as perilla acetate and perillyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-p-Mentha-1(7),8-dien-2-yl acetate typically involves the acetylation of trans-p-Mentha-1(7),8-dien-2-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the same acetylation process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-p-Mentha-1(7),8-dien-2-yl acetate is used as a flavoring agent in the food industry due to its pleasant odor. It is also employed in the synthesis of other organic compounds .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models .

Industry: Apart from its use as a flavoring agent, this compound is used in the fragrance industry to impart a minty aroma to various products such as perfumes, soaps, and detergents .

Mechanism of Action

The mechanism of action of trans-p-Mentha-1(7),8-dien-2-yl acetate involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

  • cis-p-Mentha-1(7),8-dien-2-yl acetate
  • trans-Carveyl acetate
  • L-Carvyl acetate

Comparison: While trans-p-Mentha-1(7),8-dien-2-yl acetate shares structural similarities with these compounds, it is unique in its specific odor profile and its distinct biological activities. For example, trans-Carveyl acetate has a different odor and is used more commonly in the flavoring of food products .

Properties

CAS No.

20777-52-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12+/m1/s1

InChI Key

CCLNPVCMIJDJLR-NEPJUHHUSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=C)[C@H](C1)OC(=O)C

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)OC(=O)C

Origin of Product

United States

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